4-(Prop-2-en-1-yl)piperazine-1-carboximidamide
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Description
“4-(Prop-2-en-1-yl)piperazine-1-carboximidamide” is a chemical compound with the molecular formula C8H16N4 . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Anti-Tubercular Agents
Field
Pharmaceutical Chemistry
Summary
This compound has been used in the synthesis of novel derivatives designed to combat tuberculosis .
Method
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Results
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Propargylamines
Field
Organic Chemistry
Summary
This compound is used in the solvent-free synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties .
Method
The review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
Results
Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Antiviral Agents
Summary
Piperazine containing molecules, including this compound, are known to possess various biological activities .
Method
These molecules have been reported as antivirals for effectively inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection .
Results
The specific results of these studies are not detailed in the source .
Anticancer Agents
Summary
This compound has been used in the synthesis of novel derivatives designed to combat cancer .
Method
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anticancer activity .
Results
Anti-Inflammatory Agents
Summary
This compound has been used in the synthesis of novel derivatives designed to combat inflammation .
Method
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-inflammatory activity .
Results
Nonlinear Optical and Magnetic Properties
Field
Material Science
Summary
This compound has been used in the synthesis of Cu (I)-π,σ-coordination compounds with nonlinear optical and magnetic properties .
Method
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their nonlinear optical and magnetic properties .
properties
IUPAC Name |
4-prop-2-enylpiperazine-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-11-4-6-12(7-5-11)8(9)10/h2H,1,3-7H2,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUFHUCBPHQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yl)piperazine-1-carboximidamide |
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